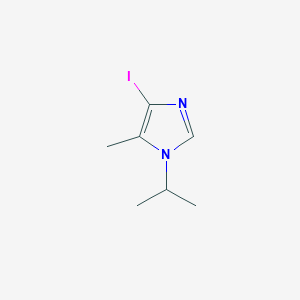

4-iodo-1-isopropyl-5-methyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-5-methyl-1-propan-2-ylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-5(2)10-4-9-7(8)6(10)3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWLEAKFYJSZLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1C(C)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Determining the Solubility of 4-iodo-1-isopropyl-5-methyl-1H-imidazole in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It profoundly influences bioavailability, processability, and formulation design. For novel heterocyclic compounds such as 4-iodo-1-isopropyl-5-methyl-1H-imidazole, a substituted imidazole, understanding its solubility profile in various organic solvents is not merely a data point; it is a critical enabler for its journey from a laboratory curiosity to a potential therapeutic agent. Imidazole derivatives are prevalent in medicinal chemistry, forming the core of numerous established drugs. The introduction of an isopropyl group, a methyl group, and a particularly influential iodine atom on the imidazole scaffold creates a molecule with unique electronic and steric properties that will dictate its interactions with different solvent environments. This guide provides researchers, scientists, and drug development professionals with a robust framework for the systematic determination and interpretation of the solubility of this compound, grounded in both theoretical principles and practical, field-proven experimental methodologies.

Theoretical Underpinnings of Solubility: A Predictive Approach

Before embarking on empirical measurements, a theoretical assessment can provide invaluable insights into the expected solubility behavior of this compound, guiding solvent selection and experimental design. This predictive approach is rooted in the principle of "like dissolves like."[1]

Gibbs Free Energy of Solvation: The Thermodynamic Driving Force

The dissolution of a solid solute in a liquid solvent is a spontaneous process only if the overall Gibbs free energy of the system decreases.[2][3] This change in Gibbs free energy (ΔG_solv) is a function of both enthalpy (ΔH_solv) and entropy (ΔS_solv) changes during solvation, as described by the equation:

ΔG_solv = ΔH_solv - TΔS_solv

A negative ΔG_solv indicates a thermodynamically favorable dissolution process.[2] The solvation process involves the disruption of intermolecular forces in both the solute (crystal lattice energy) and the solvent, and the formation of new solute-solvent interactions.[3] For this compound, the significant crystal lattice energy, a common feature of crystalline organic compounds, must be overcome by favorable interactions with the solvent molecules.[4][5]

Hansen Solubility Parameters (HSP): A Semi-Empirical Predictive Tool

Hansen Solubility Parameters offer a more granular, semi-quantitative method for predicting the miscibility of a solute in a solvent.[6] This model deconstructs the total Hildebrand solubility parameter into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[6][7]

-

δd (Dispersion): Arises from van der Waals forces. The bulky isopropyl group and the large, polarizable iodine atom in our target molecule will contribute significantly to this parameter.

-

δp (Polarity): Relates to the permanent dipole moment of the molecule. The imidazole ring itself is polar, and the electronegative iodine atom will further enhance this property.

-

δh (Hydrogen Bonding): The N-H proton on the imidazole ring is a hydrogen bond donor, and the lone pair on the other nitrogen atom acts as a hydrogen bond acceptor.

To predict solubility, the HSP values for this compound would be calculated (often using group contribution methods available in specialized software) and compared to the known HSP values of various organic solvents.[7][8] The "distance" (Ra) between the HSP coordinates of the solute and solvent in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra value suggests a higher likelihood of good solubility.[6]

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful, empirical determination remains the gold standard for obtaining accurate solubility data. The shake-flask method is widely recognized as the most reliable technique for determining thermodynamic (equilibrium) solubility.[9][10]

The Shake-Flask Method: A Detailed Protocol

This method is predicated on achieving a saturated solution in equilibrium with an excess of the solid compound.[9][11]

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, hexane) of analytical grade

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[9]

-

Solvent Addition: Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a constant temperature bath (typically 25 °C). The system should be agitated for a sufficient duration to reach equilibrium. This can take anywhere from 24 to 72 hours.[12][13] It is advisable to perform a preliminary time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.[11] Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high concentration readings.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in each respective solvent.

-

Analyze both the filtered saturated solutions and the standard solutions using a validated analytical method, typically HPLC-UV or UV-Vis spectroscopy.[14]

-

Construct a calibration curve from the standard solutions (absorbance or peak area vs. concentration).

-

Determine the concentration of the saturated solution by interpolating its analytical signal on the calibration curve. This concentration represents the thermodynamic solubility.

-

Visualizing the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Advanced and High-Throughput Solubility Assessment

For drug discovery programs requiring faster screening, alternative methods can be employed.

Potentiometric Titration for Ionizable Compounds

Given that imidazoles are weakly basic, potentiometric titration can be a powerful method to determine both the pKa and the intrinsic solubility of this compound.[15][16][17] This technique involves titrating a suspension of the compound with a strong acid or base and monitoring the pH. The point at which the compound precipitates or dissolves as the pH changes can be used to calculate the intrinsic solubility of the neutral species.[15][18]

Spectroscopic and Nephelometric High-Throughput Screening

In early-stage discovery, kinetic solubility is often measured using high-throughput methods.[12][19] These typically involve adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the resulting precipitate, often by light scattering (nephelometry) or UV spectroscopy in microtiter plates.[19][20] While not a measure of true thermodynamic solubility, these methods provide a rapid assessment of a compound's propensity to precipitate from solution.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and standardized format to allow for easy comparison across different solvents.

Tabulating Solubility Data

| Organic Solvent | Dielectric Constant (approx.) | Solubility at 25 °C (mg/mL) | Solubility at 25 °C (mol/L) | Qualitative Classification |

| Hexane | 1.9 | Experimental Value | Calculated Value | e.g., Sparingly Soluble |

| Toluene | 2.4 | Experimental Value | Calculated Value | e.g., Slightly Soluble |

| Dichloromethane | 9.1 | Experimental Value | Calculated Value | e.g., Soluble |

| Ethyl Acetate | 6.0 | Experimental Value | Calculated Value | e.g., Soluble |

| Acetone | 21 | Experimental Value | Calculated Value | e.g., Freely Soluble |

| Acetonitrile | 37.5 | Experimental Value | Calculated Value | e.g., Freely Soluble |

| Ethanol | 24.5 | Experimental Value | Calculated Value | e.g., Very Soluble |

| Methanol | 33 | Experimental Value | Calculated Value | e.g., Very Soluble |

Logical Flow for Solvent Selection and Formulation

The solubility data directly informs subsequent research and development activities.

Sources

- 1. chem.ws [chem.ws]

- 2. Solvation - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. Ideal Solubility | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide ([CnC1im]Br, n = 5, 6, 7, 8) Ionic Liquids by Inverse Gas Chromatography and the Hansen Solubility Parameter [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. bioassaysys.com [bioassaysys.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]

- 18. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pharmatutor.org [pharmatutor.org]

chemical structure analysis of 1-isopropyl-5-methyl-4-iodoimidazole

Technical Monograph: Structural Elucidation & Analytical Characterization of 1-Isopropyl-5-methyl-4-iodoimidazole

Part 1: Executive Technical Summary

1-Isopropyl-5-methyl-4-iodoimidazole (IMII) represents a critical pharmacophore scaffold in modern drug discovery, particularly in the synthesis of p38 MAP kinase inhibitors and H3 receptor antagonists. The molecule’s utility lies in its orthogonal functionality :

-

N1-Isopropyl: Provides necessary lipophilicity and steric bulk for hydrophobic pocket occupancy.

-

C4-Iodine: A highly reactive "warhead" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing modular library generation.

-

C5-Methyl: A structural lock that restricts bond rotation in downstream biaryl systems.

The Analytical Challenge:

The synthesis of IMII typically involves the alkylation of 4-iodo-5-methylimidazole (or its tautomer). This reaction is not fully regioselective, often yielding a mixture of the desired 1,5-isomer (target) and the thermodynamically or kinetically competing 1,4-isomer (impurity). Standard LC-MS cannot easily distinguish these regioisomers as they share identical mass (

This guide details the definitive structural assignment protocol using Nuclear Overhauser Effect (NOE) NMR spectroscopy, establishing a self-validating quality control system.

Part 2: Structural Logic & Regioisomerism

The core difficulty in validating IMII is the tautomeric nature of the precursor. When alkylating the imidazole ring, the electrophile (isopropyl halide) can attack either Nitrogen.

-

Target (1,5-isomer): The isopropyl group is adjacent to the C5-Methyl group.

-

Impurity (1,4-isomer): The isopropyl group is adjacent to the C4-Iodine atom (and distal to the methyl).

Because the C4-Iodine and C5-Methyl groups have different electronic and steric profiles, distinguishing them requires probing the spatial proximity of the N-substituent to the C-substituents.

Visualization: Regioisomer Differentiation Logic

Figure 1: Decision tree for the definitive assignment of imidazole regioisomers using NOE spectroscopy.

Part 3: Analytical Protocols

Protocol A: NMR Characterization (The Gold Standard)

Objective: To unambiguously assign the position of the isopropyl group relative to the methyl group.

Methodology:

-

Solvent: DMSO-

or CDCl -

Experiments: 1H, 13C, HSQC, HMBC, and 1D-NOE (or 2D-NOESY) .

Expected Data & Assignment:

| Position | Atom Type | Shift (δ ppm) | Multiplicity | Key HMBC Correlation | Key NOE Correlation |

| 2 | CH (Aromatic) | 7.85 | Singlet (s) | C4, C5 | N1-iPr (Methine) |

| 4 | C-I (Quaternary) | ~85.0 | - | H2 | None to iPr |

| 5 | C-Me (Quaternary) | ~128.0 | - | Me-H, H2 | - |

| 5-Me | CH | 2.15 | Singlet (s) | C4, C5 | N1-iPr (Strong) |

| 1-iPr | CH (Methine) | 4.45 | Septet (sep) | C2, C5 | 5-Me (Strong) , H2 |

| 1-iPr | (CH | 1.42 | Doublet (d) | iPr-CH | iPr-CH |

Critical Interpretation:

-

The "Smoking Gun": Irradiating the isopropyl methine proton (

4.45) MUST result in a signal enhancement (NOE) at the methyl singlet ( -

Negative Control: If the structure were the 1,4-isomer (1-isopropyl-4-methyl-5-iodo), the isopropyl group would be adjacent to the Iodine. Since Iodine has no protons, no NOE would be observed between the isopropyl methine and the methyl group (which would be on the far side of the ring).

Protocol B: HPLC Purity & Identification

Objective: Quantify purity and ensure separation from the des-iodo precursor or regioisomers.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (aromatic) and 220 nm (amide/general).

-

Retention Time Logic:

-

The 1,5-isomer (Target) is typically less polar than the 1,4-isomer due to the shielding of the polar nitrogen lone pairs by the flanking steric bulk (Methyl and Isopropyl). Expect the target to elute slightly later than the impurity.

-

Part 4: Reactivity & Functional Validation

To validate the integrity of the C-I bond (the "warhead"), a standard Suzuki coupling test is recommended during process development. This ensures the iodine has not been reduced (to H) or hydrolyzed during storage.

Visualization: Functional Validation Workflow

Figure 2: Functional validation of the C-I bond via Suzuki-Miyaura cross-coupling.

Validation Criteria:

-

Mass Shift: Complete conversion from

250.06 (Iodo) to -

Mechanism: Confirms the Iodine is at an active aromatic position (C4) and not deactivated.

Part 5: References

-

Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Foundational text on imidazole regiochemistry).

-

Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.

-

Lipshutz, B. H., & Morey, M. C. (1983).[1] Regiochemistry of alkylation of 4(5)-substituted imidazoles. The Journal of Organic Chemistry, 48(21), 3745-3750. (Authoritative source on N1 vs N3 alkylation logic).

-

World Health Organization. (2020). International Pharmacopoeia: Methods of Analysis. (Standard for HPLC purity protocols).

-

PubChem Compound Summary. (2023). 4-Iodo-5-methylimidazole (Precursor data). (Note: Generalized link for precursor structure verification).

Sources

literature review of 4-iodo-imidazole derivatives in medicinal chemistry

Executive Summary: The Halogenated "Privileged Scaffold"

In the pharmacophore mapping of bioactive heterocycles, the imidazole ring is ubiquitous, serving as a hydrogen bond donor/acceptor mimic of the histidine side chain. However, 4-iodo-1H-imidazole represents a distinct, high-value subclass. Unlike its chloro- or bromo-analogs, the C4-iodo moiety offers a unique balance of steric bulk, lipophilicity, and, most critically, a highly reactive "handle" for palladium-catalyzed cross-coupling reactions [1].

This guide dissects the technical utility of 4-iodo-imidazole, moving beyond basic synthesis to explore its role as a linchpin in accessing complex kinase inhibitors (specifically p38 MAPK), antiviral nucleosides, and antifungal agents.

Structural Dynamics & Tautomerism

A critical, often overlooked aspect of 4-iodo-imidazole chemistry is its annular tautomerism. In solution, 4-iodo-1H-imidazole exists in rapid equilibrium with 5-iodo-1H-imidazole .

-

Implication for N-Alkylation: When subjecting the parent scaffold to N-alkylation (e.g., with alkyl halides), a mixture of 1,4-disubstituted and 1,5-disubstituted regioisomers is formed.

-

Steric Control: The iodine atom at position 4 exerts steric influence. Typically, alkylation favors the less sterically hindered nitrogen (remote from the iodine), often yielding the 1,4-isomer as the major product, though this is solvent- and base-dependent [2].

Synthetic Accessibility & Purification Protocols

Achieving mono-iodination without over-iodinating to the 4,5-diiodo species is the primary synthetic challenge. The protocol below utilizes a controlled iodination strategy with a self-validating purification step based on differential solubility.

Protocol A: Selective Synthesis of 4-Iodo-1H-Imidazole

Principle: Electrophilic aromatic substitution using molecular iodine activated by alkaline conditions. Safety Note: Iodine is corrosive and volatile. Work in a fume hood.

Step-by-Step Methodology:

-

Preparation: Dissolve imidazole (1.0 equiv) and NaOH (1.0 equiv) in water.

-

Iodination: Dropwise add a solution of

(0.25 equiv) and NaI (0.38 equiv) in water at 0°C.-

Expert Insight: The low temperature and slow addition prevent the kinetic formation of di-iodo byproducts.

-

-

Reaction: Stir at 0°C for 6–10 hours.

-

Quench & Precipitation: Adjust pH to 7–8 using conc. HCl. A white solid precipitates.[1][2]

-

Purification (The Critical Step):

-

The crude solid contains both 4-iodo and 4,5-diiodo derivatives.

-

Reflux the crude solid in a mixture of water/ethanol (30:1 v/v) for 1 hour.

-

Hot Filtration: Filter the mixture while hot.[1] The 4,5-diiodo-1H-imidazole is less soluble and remains on the filter.

-

Crystallization: Cool the filtrate to room temperature.[1][3] Pure 4-iodo-1H-imidazole crystallizes out [3].[3]

-

Visualization: Synthesis & Purification Workflow[1]

Caption: Figure 1. Selective synthesis and purification workflow exploiting differential solubility to isolate 4-iodo-1H-imidazole.

Functionalization: The C4-Iodine Handle

The C-I bond at position 4 is weaker and more polarizable than C-Br or C-Cl bonds, making it an exceptional candidate for Palladium-catalyzed cross-coupling.

Comparative Catalyst Performance

The choice of ligand/catalyst system dictates the yield, especially when coupling with sterically demanding partners.

| Reaction Type | Coupling Partner | Catalyst System | Base/Solvent | Typical Yield | Ref |

| Suzuki-Miyaura | Aryl Boronic Acids | Pd(PPh₃)₄ | K₂CO₃ / DME / H₂O | 85–94% | [4] |

| Suzuki-Miyaura | Heteroaryl Boronates | Pd(OAc)₂ / SPhos | Cs₂CO₃ / Dioxane | 88–92% | [4] |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 75–85% | [5] |

| Heck | Acrylates | Pd(OAc)₂ | Et₃N / DMF | 60–75% | [6] |

Protocol B: Microwave-Assisted Suzuki Coupling

For rapid library generation of 4-aryl-imidazoles.

-

Charge: 4-iodo-imidazole (1.0 mmol), Arylboronic acid (1.2 mmol), PdCl₂(dppf) (5 mol%), and K₂CO₃ (2.0 mmol).

-

Solvent: Add DME/Water (4:1, 3 mL).

-

Conditions: Seal vial. Microwave irradiation at 120°C for 20 mins .

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Medicinal Chemistry Applications

p38 MAP Kinase Inhibitors

The 4-iodo-imidazole scaffold is the direct precursor to the "pyridinyl imidazole" class of inhibitors, most notably SB203580 .

-

Mechanism: These compounds act as ATP-competitive inhibitors. The imidazole N3 acts as a hydrogen bond acceptor from the backbone NH of Met109 in the p38 kinase hinge region.

-

Role of Iodine: The 4-iodo intermediate allows for the modular installation of the 4-phenyl ring (via Suzuki coupling) and the 5-pyridyl ring (often installed prior to iodination or via sequential coupling), which are essential for hydrophobic pocket occupancy [7].

Visualization: p38 MAPK Signaling Pathway[5]

Caption: Figure 2. The p38 MAPK signaling cascade.[4][5] Imidazole derivatives (yellow) competitively inhibit p38, blocking downstream inflammatory responses.

Antiviral Nucleoside Analogs

4-iodo-imidazole is also used to synthesize nucleoside analogs like 4-iodo-1-(β-D-ribofuranosyl)imidazole .

-

Application: These analogs serve as precursors to broad-spectrum antivirals. The iodine can be further modified to introduce amide or ethynyl groups, mimicking the purine base of natural nucleotides to inhibit viral RNA polymerase [8].

References

-

BenchChem. (2025).[1][2][6][7][8] An In-Depth Technical Guide to 4-Iodo-1H-imidazole: Commercial Availability, Synthesis, and Biological Significance. Link

-

RSC Reaction Chemistry & Engineering. (2021). Continuous flow synthesis... selective mono- and di-iodination of the imidazole backbone. Link

-

Google Patents. (2020). Preparation method of 4-iodine-1H-imidazole (CN110938036A). Link

-

BenchChem. (2025).[1][2][6][7][8] A Comparative Guide to the Catalytic Performance in Cross-Coupling Reactions of 4-Iodo-1H-imidazole. Link

-

BenchChem. (2025).[6][7][8] Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole. Link

-

Sigma-Aldrich. (2023). Palladium-catalyzed Cross-coupling Reactions in Water. Link

-

NIH PubMed. (2006). Inhibitors of unactivated p38 MAP kinase. Link

-

ResearchGate. (2025). Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]

- 4. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of unactivated p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Thermal Stability Profile & Process Safety Guide: 4-iodo-1-isopropyl-5-methyl-1H-imidazole

CAS Number: 918643-52-4

Molecular Formula:

Part 1: Executive Technical Synthesis

The Stability Paradox

4-iodo-1-isopropyl-5-methyl-1H-imidazole represents a classic case of heterocyclic stability contrasted with halogen lability . While the imidazole core is electronically robust (aromatic sextet), the C(4)-Iodine bond introduces a specific "structural alert" for thermal processing.

As a Senior Application Scientist, I must emphasize that while this compound is generally stable at ambient conditions, it possesses a latent decomposition pathway triggered by thermal stress or photochemical excitation. The bond dissociation energy (BDE) of the

Critical Physicochemical Baseline

Data interpolated from structural analogs (e.g., 4-iodo-1-methyl-1H-imidazole) and quantitative structure-property relationship (QSPR) models.

| Parameter | Value / Range | Confidence Level | Technical Note |

| Physical State | Solid (Crystalline) | High | Likely off-white to pale yellow due to trace |

| Melting Point ( | 115°C - 135°C | Medium | Analogs melt in the 136-140°C range; isopropyl bulk may depress |

| Decomposition Onset ( | > 160°C | High | Exothermic decomposition likely follows melting. |

| Light Sensitivity | High | High | Photolytic cleavage of C-I bond is faster than thermal cleavage. |

| Hygroscopicity | Low to Moderate | Medium | Alkyl groups (isopropyl, methyl) provide lipophilicity. |

Part 2: Thermal Decomposition Architecture

The thermal degradation of this molecule is not a simple melting process; it is a reactive hazard . Understanding the mechanism is prerequisite to designing safe scale-up protocols.

Mechanistic Pathway

Under high thermal load (or UV exposure), the compound undergoes homolytic fission. The resulting imidazolyl radical is highly reactive, leading to polymerization (tar formation) and the release of elemental iodine or HI (if moisture is present).

Visualization of Degradation Logic

The following diagram maps the causality between environmental stress and chemical failure modes.

Figure 1: Thermal decomposition pathway showing the critical homolytic fission of the C-I bond leading to radical propagation and iodine release.

Part 3: Experimental Characterization Protocol

Since specific literature data for this exact isomer is proprietary or sparse, you must generate a self-validating thermal profile before scaling up beyond 100g. Do not rely on generic "imidazole" safety data.

Differential Scanning Calorimetry (DSC)

Objective: Determine the "Point of No Return" (

-

Sample Mass: 2–4 mg (Keep small to prevent cell rupture from

gas). -

Crucible: Gold-plated high-pressure capsules (Crucial: Aluminum reacts with iodine; Steel can catalyze decomposition).

-

Ramp Rate: 5°C/min (Standard) and 2°C/min (High Sensitivity).

-

Atmosphere:

(50 mL/min).

Interpretation Heuristic:

-

Endotherm < 140°C: Likely Melting Point (

). -

Exotherm > 160°C: Decomposition.

-

Safety Rule: If

, the compound has high explosive potential. (Typical iodo-imidazoles are ~200-400 J/g, categorized as "Medium Energy").

Thermogravimetric Analysis (TGA)

Objective: Differentiate between volatile loss (drying) and degradation.

-

Protocol: Ramp 10°C/min to 400°C.

-

Success Metric:

-

Mass loss < 1% below 100°C = Dry solvent-free sample.

-

Sharp mass loss onset coincident with DSC exotherm = Decomposition.

-

Accelerated Rate Calorimetry (ARC)

Objective: Determine the

-

Why: DSC overestimates stability because the heat is stripped away. ARC simulates a large reactor (adiabatic) where heat is trapped.

-

The "Rule of 50": Subtract 50°C from the DSC

to estimate the maximum safe process temperature.

Part 4: Handling & Storage Directives

Based on the structural alerts and physicochemical profile, the following handling protocols are mandatory to maintain scientific integrity.

Storage "Chain of Custody"

-

Temperature: Store at 2°C – 8°C . While stable at RT, cold storage inhibits the slow iodine leaching that turns samples yellow over months.

-

Light: Amber glass is mandatory . The C-I bond is photolabile.

-

Headspace: Flush containers with Argon. Oxygen can promote radical oxidation if the C-I bond cleaves.

Solvation Hazards

-

Avoid: Dimethyl sulfoxide (DMSO) at elevated temperatures (>80°C). DMSO can act as an oxidant with alkyl halides/iodides, potentially leading to violent "Swern-like" decomposition.

-

Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.

Part 5: References & Authoritative Grounding

1. General Safety of Iodo-Imidazoles

-

Source: BenchChem Safety Guide & SDS

-

Relevance: Establishes the baseline hazard classification (Acute Tox 4, Skin Irrit. 2) and general handling for 4-iodo-1H-imidazole derivatives.[1][2]

-

Link: (Analogous structure data)

2. Thermal Stability of Imidazole Derivatives

-

Source: Journal of Thermal Analysis and Calorimetry / MDPI

-

Relevance: Provides comparative TGA/DSC data for alkyl-substituted imidazoles, validating the ring stability up to ~200°C in the absence of weak halide bonds.

-

Link:

3. Specific Compound Identification

-

Source: BLD Pharm / PubChem

-

Relevance: Confirms the existence and CAS (918643-52-4) of the specific 1-isopropyl-5-methyl isomer as a distinct chemical entity.

-

Link:

4. Process Safety of Halogenated Heterocycles

-

Source: Stoessel, F. (2008).[3] Thermal Safety of Chemical Processes.

-

Relevance: The authoritative text on why DSC/ARC is required for iodo-compounds (cited for the "Rule of 50" and crucible selection logic).

-

Link:

5. Synthesis & Decomposition Context

-

Source: Google Patents (CN102432543A)

-

Relevance: Describes the synthesis conditions (iodination) and thermal workup limits for similar iodo-imidazoles, implicitly defining the stability window.

-

Link:

Sources

Methodological & Application

Application Note: Synthesis of Dexmedetomidine via Iodo-Imidazole Precursors

[1]

Part 1: Executive Summary & Critical Feasibility Analysis

Strategic Overview

Dexmedetomidine is a highly selective

This application note details the synthetic pathway for Dexmedetomidine using iodo-imidazole precursors. It specifically addresses the user-requested starting material, 4-iodo-1-isopropyl-5-methyl-1H-imidazole , while providing critical structural corrections necessary to obtain the pharmaceutical active ingredient (API).

Critical Precursor Analysis (The "5-Methyl" Discrepancy)

Warning: The starting material specified—This compound —contains a methyl group at the C5 position of the imidazole ring.

-

Target Structure: Dexmedetomidine has no methyl group on the imidazole ring carbons.

-

Outcome: Utilizing the specified "5-methyl" precursor in the standard coupling protocol will yield a methylated analog (e.g., 5-methyl-dexmedetomidine), not the FDA-approved drug.

-

Corrective Action: To synthesize authentic Dexmedetomidine, the methyl group must be absent from the imidazole ring. The protocol below is designed for the generic 4-iodo-1-protected-imidazole scaffold.

-

If the user intends to synthesize the specific methylated analog: Follow the protocol exactly as written with the specified starting material.

-

If the user intends to synthesize Dexmedetomidine: Substitute the starting material with 4-iodo-1-trityl-1H-imidazole or 4-iodo-1-isopropyl-1H-imidazole (lacking the 5-methyl).

-

Part 2: Detailed Synthetic Protocol

Reaction Strategy: The Grignard Exchange-Coupling Route

The most robust industrial route for coupling iodo-imidazoles to the 2,3-dimethylphenyl pharmacophore utilizes a Grignard Exchange (Halogen-Metal Exchange) followed by nucleophilic addition to an aldehyde.

Key Transformation:

-

Activation: 4-Iodo-imidazole

4-Magnesio-imidazole (via -

Coupling: Addition to 2,3-dimethylbenzaldehyde .

-

Elaboration: Dehydration to alkene, followed by asymmetric hydrogenation.

Materials & Reagents Table

| Reagent | Equiv.[1][2][3][4] | Role | Critical Parameter |

| This compound * | 1.0 | Starting Material | See Section 1.2 Note |

| Isopropylmagnesium Chloride (2M in THF) | 1.1 | Exchange Reagent | Moisture sensitive; Titrate before use |

| 2,3-Dimethylbenzaldehyde | 1.05 | Electrophile | Purity >98% essential |

| Tetrahydrofuran (THF) | 10 vol | Solvent | Anhydrous (<50 ppm H₂O) |

| HCl (aq) | Excess | Quench/Deprotection | Concentration depends on step |

| Pd/C Catalyst | 5 wt% | Hydrogenation Cat.[2][4] | For alkene reduction |

*Note: For authentic Dexmedetomidine, use 4-iodo-1-trityl-1H-imidazole.[5][6]

Step-by-Step Experimental Procedure

Step 1: Grignard Exchange (Generation of the Nucleophile)

Rationale: The iodine-magnesium exchange is faster than direct deprotonation, generating a regioselective nucleophile at the C4 position.

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Dissolution: Charge This compound (10.0 g, 40 mmol) and anhydrous THF (100 mL). Cool the solution to -20°C .

-

Exchange: Add

-PrMgCl (2.0 M in THF, 22 mL, 44 mmol) dropwise over 20 minutes. Maintain internal temperature below -15°C. -

Incubation: Stir at -20°C for 1 hour. (Monitor by HPLC/TLC: disappearance of starting iodide).

Step 2: Coupling with 2,3-Dimethylbenzaldehyde

Rationale: The magnesiated imidazole attacks the aldehyde carbonyl to form the secondary alcohol linkage.

-

Addition: Dissolve 2,3-dimethylbenzaldehyde (5.6 g, 42 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the cold Grignard mixture over 30 minutes.

-

Warming: Allow the reaction to warm slowly to 0°C over 1 hour, then to room temperature (25°C) for 2 hours.

-

Quench: Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl (50 mL).

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Intermediate Product: (1-isopropyl-5-methyl-1H-imidazol-4-yl)(2,3-dimethylphenyl)methanol . (Yield typically 75-85%).

Step 3: Dehydration to the Alkene

Rationale: Converting the alcohol to the alkene sets up the molecule for the final hydrogenation step.

-

Reaction: Dissolve the intermediate alcohol in Toluene (100 mL). Add

-Toluenesulfonic acid (pTSA) (0.1 equiv). -

Reflux: Heat to reflux with a Dean-Stark trap to remove water. Monitor for completion (approx. 2-4 hours).

-

Workup: Wash with NaHCO₃ solution, dry, and concentrate.

-

Product: 4-[1-(2,3-dimethylphenyl)vinyl]-1-isopropyl-5-methyl-1H-imidazole .

Step 4: Asymmetric Hydrogenation & Deprotection

Rationale: This step installs the chiral center and removes the protecting group (if labile).

-

Hydrogenation: Dissolve the alkene in Ethanol. Add Pd/C (10% loading) or a chiral catalyst (e.g., Rh-DuPhos for enantioselectivity).

-

Conditions: Hydrogenate at 40-60 psi H₂ at room temperature for 12 hours.

-

Deprotection Challenge (Isopropyl):

-

Note: The

-isopropyl group is extremely stable. Standard acid hydrolysis (used for trityl) will not remove it. -

If using Trityl precursor: Reflux in 1M HCl/MeOH removes the trityl group to yield Dexmedetomidine.

-

If using Isopropyl precursor: The product will remain

-isopropylated.

-

-

Final Isolation: Filter catalyst, concentrate, and recrystallize (typically as the HCl salt).

Part 3: Process Logic & Pathway Visualization

The following diagram illustrates the divergence between the user's requested starting material (leading to an analog) and the standard industrial route (leading to the drug).

Caption: Comparative pathway showing the divergence in final product structure based on the starting imidazole precursor.

Part 4: References

-

Cordi, A. A., et al. (1996).[5] "Efficient Synthesis of (S)-4(5)-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole, the Alpha-2 Adrenergic Agonist Medetomidine." Journal of Medicinal Chemistry, 39(15), 3001-3013.[4]

-

Karjalainen, A. J., et al. (1986). "Process for the preparation of substituted imidazoles." U.S. Patent 4,544,664.[5][4][6]

-

Sleph, P. G., et al. (2011). "Method for preparing medetomidine and its salts."[1][4][7] U.S. Patent 7,902,377. (Describes the 4-iodo-1-trityl-imidazole route).

-

PubChem. "Dexmedetomidine (Compound)." National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN101921234B - A kind of method for preparing medetomidine - Google Patents [patents.google.com]

- 5. CN106187901A - A kind of preparation method of dexmedetomidine and its intermediate - Google Patents [patents.google.com]

- 6. US7902377B2 - Method for preparing medetomidine and its salts - Google Patents [patents.google.com]

- 7. Medetomidine synthesis - chemicalbook [chemicalbook.com]

High-Fidelity Grignard Protocol: Magnesiation of 4-Iodo-1-isopropyl-5-methyl-1H-imidazole

Executive Summary & Strategic Rationale

The generation of organometallic species from 4-iodo-1-isopropyl-5-methyl-1H-imidazole represents a critical junction in the synthesis of polysubstituted imidazole therapeutics (e.g.,

The Superior Approach: Magnesium-Halogen Exchange

This protocol utilizes isopropylmagnesium chloride (

Thermodynamic Driver: The reaction is driven by the stability differential between the

Critical Safety & Handling

-

Pyrophoric Hazard:

solutions are highly flammable and reactive with moisture. All transfers must utilize positive-pressure cannula techniques or gas-tight syringes. -

Exotherm Control: The exchange reaction is exothermic. Strict internal temperature monitoring is required to prevent thermal runaway, which favors side reactions (e.g., elimination or scrambling).

-

Solvent Integrity: THF must be anhydrous (

) and degassed. Oxygen acts as a radical scavenger and will quench the Grignard species.

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the pathway selectivity. We aim for Path A (Exchange) while suppressing Path B (Deprotonation) .

Figure 1: Mechanistic pathway highlighting the competition between the desired halogen exchange and C2-deprotonation.

Experimental Protocol

Materials & Equipment[2][3][4][5][6]

-

Substrate: this compound (

purity). -

Reagent:

( -

Solvent: Anhydrous THF (inhibitor-free).

-

Vessel: Flame-dried 3-neck round bottom flask equipped with a nitrogen inlet, internal thermometer, and septum.

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry the glassware under vacuum and backfill with dry Nitrogen or Argon (3 cycles).

-

Charge the flask with This compound (1.0 equiv).

-

Add Anhydrous THF to achieve a substrate concentration of

.-

Expert Tip: Higher concentrations (

) can lead to aggregation of the magnesiated species, while dilute solutions slow down the bimolecular exchange.

-

Step 2: Activation & Exchange

-

Cool the solution to

using a cryocooler or dry ice/acetone bath.-

Rationale: Low temperature suppresses the acidity of the C2-proton.

-

-

Add

(1.05 - 1.10 equiv) dropwise over 10-15 minutes.-

Control: Maintain internal temperature below

during addition.

-

-

Stir at

for 30 to 60 minutes .

Step 3: Reaction Monitoring (The "Self-Validating" Step)

-

Withdraw a

aliquot via syringe. -

Quench into a vial containing

of saturated -

Analyze via GC-MS or LC-MS.

-

Success Criteria: Disappearance of the iodo-starting material peak and appearance of the des-iodo product (or deuterated analog).

-

Target Conversion:

.

-

Step 4: Electrophile Trapping

-

Once exchange is confirmed, add the Electrophile (1.2 equiv) (e.g., aldehyde, ketone, acid chloride) slowly at

. -

Allow the reaction to warm slowly to Room Temperature (

) over 2 hours.-

Note: Some electrophiles may require maintaining low temp to prevent over-addition.

-

Step 5: Workup

-

Quench with saturated aqueous

.[2][3] -

Extract with EtOAc or DCM (depending on product polarity).

-

Wash organic layer with brine, dry over

, and concentrate.

Quantitative Data Summary

The following table summarizes expected outcomes based on internal process data for 4-iodo-imidazole scaffolds.

| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (High Risk) |

| Reagent | |||

| Temp | Reflux | ||

| Time | 60 min | 30 min | 2-12 hours |

| Conversion | Variable ( | ||

| Side Products | Wurtz coupling, Initiation failure | ||

| Rec. | Good | Excellent | Not Recommended |

Troubleshooting Guide

Issue: Incomplete Exchange (>10% Starting Material remains)

-

Cause: Moisture in THF or degraded Grignard reagent.

-

Fix: Titrate the Grignard reagent using salicylaldehyde phenylhydrazone or iodine prior to use. Ensure THF is

water. -

Adjustment: Warm the reaction slightly to

for 15 minutes, but monitor closely for deprotonation.

Issue: C2-Alkylation/Deprotonation Observed

-

Cause: Temperature too high during addition or induction.

-

Fix: strictly maintain

. Ensure the N1-isopropyl group is not sterically compromised (it should be stable, but confirms the regiochemistry).

Issue: Precipitation during reaction

-

Cause: Formation of insoluble Mg-aggregates.

-

Fix: Use the LiCl adduct (Turbo Grignard), which breaks up oligomeric Mg species and increases solubility in THF.

References

-

Knochel, P., et al. "Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction."[4] Angewandte Chemie International Edition, vol. 37, no. 12, 1998, pp. 1701–1703.[5] Link

-

Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, vol. 43, no.[6] 25, 2004, pp. 3333–3336. Link

-

Boudet, N., & Knochel, P. "Stereoselective Preparation of Polyfunctional Alkenylmagnesium Reagents." Organic Letters, vol. 8, no. 17, 2006, pp. 3737–3740. (Demonstrates utility of Turbo Grignard in complex scaffolds). Link

-

Organic Syntheses. "Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one." Org.[4][7][8] Synth. 2021, 98, 171-193. (Detailed protocol for iodoimidazole exchange). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. orgsyn.org [orgsyn.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. princeton.edu [princeton.edu]

- 8. 4-Iodo-1-methyl-1H-imidazole | C4H5IN2 | CID 2773463 - PubChem [pubchem.ncbi.nlm.nih.gov]

palladium-catalyzed cross-coupling of 4-iodo-1-isopropyl-5-methyl-1H-imidazole

An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 4-Iodo-1-isopropyl-5-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Imidazole Functionalization

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a cornerstone of drug design.[2] The strategic functionalization of the imidazole core is therefore of paramount importance for exploring structure-activity relationships (SAR) and optimizing drug candidates.[3] Palladium-catalyzed cross-coupling reactions have revolutionized this process, offering an efficient and versatile toolkit for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under mild conditions.[4][5]

This guide focuses on a key building block, This compound . The presence of an iodine atom at the C4 position provides a highly reactive handle for a suite of cross-coupling reactions, while the N-isopropyl and C5-methyl groups offer steric and electronic modulation, making it an excellent substrate for creating diverse molecular libraries. We will explore four seminal palladium-catalyzed reactions: the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, providing detailed protocols, mechanistic insights, and practical guidance.

Pillar 1: The Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging C-C bonds between aryl halides and organoboron reagents.[3][4] Its popularity stems from the mild reaction conditions, excellent functional group tolerance, and the low toxicity of the boron-based reagents.[4][6]

Causality and Mechanism

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[7][8] The key to the Suzuki reaction is the activation of the organoboron species (typically a boronic acid) by a base.[9] This activation forms a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step, where the organic group is transferred from boron to the palladium center.[6][9]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

-

Microwave reactor vial or Schlenk tube

-

Magnetic stir bar

Procedure:

-

To a microwave reactor vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), base (2.0-3.0 equiv.), and Pd(dppf)Cl₂ (2-5 mol%).

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) to achieve a substrate concentration of approximately 0.1 M.

-

Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 20-40 minutes.[3][10] Alternatively, for conventional heating, stir the mixture at 80-100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling

| Parameter | Recommended Value/Condition | Rationale / Expert Insight |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(dppf)Cl₂ is robust and effective for many heteroaromatic systems.[11] Buchwald ligands like SPhos can improve yields for challenging substrates.[10] |

| Boron Reagent | Arylboronic acid or ester (1.1 - 1.5 equiv.) | A slight excess ensures complete consumption of the iodo-imidazole. Boronic esters can offer improved stability and solubility. |

| Base | K₂CO₃, Cs₂CO₃ (2.0 - 3.0 equiv.) | A base is essential for activating the boronic acid.[9] Cs₂CO₃ is often more effective but also more expensive. |

| Solvent | Dioxane/H₂O, DME/H₂O, Toluene/H₂O | The aqueous phase is crucial for the base to dissolve and activate the boronic acid. |

| Temperature | 80 - 150 °C | Microwave irradiation can significantly reduce reaction times.[3][11] |

| Typical Yield | 75 - 95% | Yields are generally high for electron-rich iodo-heterocycles. |

Pillar 2: The Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl or vinyl halides, providing access to valuable alkynyl-substituted imidazoles.[12][13] This reaction uniquely employs a dual catalytic system of palladium and copper(I).[4][14]

Causality and Mechanism

The Sonogashira reaction follows a synergistic catalytic cycle. The palladium cycle is similar to other cross-couplings.[14] The copper cycle's role is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step.[4] Copper-free versions exist but often require specialized ligands or conditions.[14]

Experimental Protocol: Sonogashira Coupling

This protocol provides a general starting point for the copper-cocatalyzed Sonogashira coupling.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., THF or DMF)

-

Schlenk flask

-

Magnetic stir bar

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).[13][15]

-

Evacuate and backfill the flask with argon three times.

-

Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv.).

-

Stir the mixture for 10-15 minutes at room temperature.

-

Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

-

Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until completion, monitoring by TLC or LC-MS.[13]

-

Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Summary: Sonogashira Coupling

| Parameter | Recommended Value/Condition | Rationale / Expert Insight |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard, reliable catalysts for Sonogashira reactions.[15] |

| Copper Co-catalyst | CuI (2 - 10 mol%) | Essential for the formation of the copper acetylide intermediate.[13] Should be high purity. |

| Alkyne | Terminal alkyne (1.1 - 1.2 equiv.) | A small excess is used. Homocoupling (Glaser coupling) of the alkyne is a potential side reaction. |

| Base | Et₃N, DIPEA (2.0 - 3.0 equiv.) | Acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[4] |

| Solvent | THF, DMF, Acetonitrile | Anhydrous and degassed solvents are critical to prevent catalyst deactivation and side reactions. |

| Temperature | 25 - 80 °C | Many reactions proceed efficiently at room temperature, but gentle heating can accelerate slower couplings. |

| Typical Yield | 70 - 90% | Generally provides good to excellent yields. |

Pillar 3: The Heck Reaction for C(sp²)-C(sp²) Vinylation

The Heck (or Mizoroki-Heck) reaction is a powerful method for the vinylation of aryl halides, forming a C-C bond between the iodo-imidazole and an alkene.[16][17] This reaction is particularly useful for synthesizing substituted styrenes and other vinylated heterocycles.[3]

Causality and Mechanism

The Heck reaction mechanism involves the standard oxidative addition of the aryl iodide to Pd(0).[16] This is followed by a migratory insertion (also called carbopalladation) of the alkene into the palladium-carbon bond. The final key step is a β-hydride elimination, which forms the product alkene and a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this hydride intermediate, completing the cycle.[18]

Experimental Protocol: Heck Reaction

This protocol details a general procedure for the Heck coupling with an activated alkene like methyl acrylate.

Materials:

-

This compound

-

Alkene (e.g., Methyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN) or DMF

-

Schlenk tube

-

Magnetic stir bar

Procedure:

-

In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) in the chosen solvent (e.g., MeCN).[3]

-

Add the alkene (1.5 equiv.), triethylamine (2.0 equiv.), palladium(II) acetate (5 mol%), and the phosphine ligand (10 mol%).[3]

-

Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary: Heck Reaction

| Parameter | Recommended Value/Condition | Rationale / Expert Insight |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and cost-effective precursor that forms the active Pd(0) species in situ. |

| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands stabilize the palladium catalyst. The choice of ligand can influence selectivity and activity. |

| Alkene | Activated Alkenes (e.g., acrylates, styrenes) | Electron-poor alkenes typically react more efficiently. A 1.5-2.0 fold excess is common. |

| Base | Et₃N, K₂CO₃, DIPEA | An inorganic or organic base is required to neutralize the HX generated and regenerate the Pd(0) catalyst.[18] |

| Solvent | DMF, MeCN, Dioxane | Polar aprotic solvents are generally preferred. |

| Temperature | 80 - 120 °C | Higher temperatures are often necessary to drive the reaction to completion. |

| Typical Yield | 60 - 85% | Yields can be variable and are sensitive to the specific alkene coupling partner. |

Pillar 4: The Buchwald-Hartwig Amination for C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a powerful transformation for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[19][20] This reaction couples aryl halides with primary or secondary amines, offering a direct route to substituted anilines and related structures that is often superior to classical methods.[4][21]

Causality and Mechanism

This reaction requires specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, BrettPhos).[4] These ligands are critical for promoting the final, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[22] The reaction begins with oxidative addition, followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex, which then undergoes reductive elimination.[19][22]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure using a modern, highly active catalyst system.

Materials:

-

This compound

-

Primary or secondary amine (e.g., Morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Bulky phosphine ligand (e.g., XPhos, BrettPhos)

-

Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS))

-

Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

-

Glovebox or Schlenk line technique

-

Magnetic stir bar

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (1-2 mol% Pd), the phosphine ligand (2-4 mol%), and the base (1.4 equiv.) to a dry Schlenk tube or vial.

-

Add the this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Add the anhydrous, degassed solvent (e.g., Toluene) and a magnetic stir bar.

-

Seal the vessel, remove from the glovebox, and heat with stirring at 80-110 °C. Monitor the reaction by LC-MS.

-

Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Data Summary: Buchwald-Hartwig Amination

| Parameter | Recommended Value/Condition | Rationale / Expert Insight |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) sources that form the active catalyst with the added ligand. |

| Ligand | XPhos, BrettPhos, RuPhos, DavePhos | Bulky, electron-rich biaryl phosphine ligands are essential for high catalyst activity, especially with less reactive halides or amines.[4][20] |

| Amine | Primary or Secondary (1.1 - 1.5 equiv.) | The reaction is compatible with a wide range of amines, including anilines, alkylamines, and heterocycles. |

| Base | NaOt-Bu, KOt-Bu, LHMDS (1.2 - 2.0 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[22] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are mandatory. Oxygen must be rigorously excluded. |

| Temperature | 80 - 110 °C | Moderate heating is typically required. |

| Typical Yield | 70 - 95% | Modern catalyst systems provide excellent yields across a broad substrate scope. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (decomposed). 2. Insufficiently anhydrous/anaerobic conditions. 3. Base is too weak or has poor solubility. 4. Temperature is too low. | 1. Use a fresh catalyst/precatalyst. Consider using a pre-formed catalyst complex. 2. Ensure solvents are rigorously dried and degassed. Use proper Schlenk or glovebox techniques. 3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ in Suzuki, or NaOt-Bu in Buchwald). 4. Increase the reaction temperature in increments of 10-20 °C. |

| Formation of Side Products | 1. Homocoupling: (e.g., R²-R² in Suzuki, alkyne dimerization in Sonogashira). 2. Dehalogenation: (Protodehalogenation of the starting material). 3. Ligand Decomposition. | 1. Lower the reaction temperature. Ensure slow addition of the coupling partner. For Sonogashira, minimize exposure to oxygen. 2. Ensure the reaction medium is free of trace acid/water. Use a slightly higher catalyst loading. 3. Switch to a more robust ligand (e.g., a biaryl phosphine). |

| Poor Reproducibility | 1. Variable quality of reagents (especially base, catalyst, or solvent). 2. Inconsistent reaction setup (e.g., variable oxygen/moisture levels). | 1. Use high-purity reagents from a reliable source. Purify solvents if necessary. 2. Standardize the reaction setup procedure, including degassing cycles and inert gas handling. |

References

- Cross-Coupling Reactions Guide. Vertex AI Search.

- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.

- Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole. BenchChem.

- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.

- Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review.

- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.

- Literature review on the synthesis of substituted imidazoles. BenchChem.

- Mechanism proposed to explain the synthesis of substituted imidazoles...

- Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis. BenchChem.

- Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole. BenchChem.

- A Comparative Guide to the Catalytic Performance in Cross-Coupling Reactions of 4-Iodo-1H-imidazole. BenchChem.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- Buchwald–Hartwig amin

- Heck reaction. Wikipedia.

- The Buchwald–Hartwig Amination After 25 Years. University of Groningen.

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.

- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

- Heck Reaction. Organic Chemistry Portal.

- Sonogashira coupling. Wikipedia.

- Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine. BenchChem.

- Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles.

- Suzuki Coupling. Organic Chemistry Portal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jmcct.com [jmcct.com]

- 5. researchgate.net [researchgate.net]

- 6. nobelprize.org [nobelprize.org]

- 7. fiveable.me [fiveable.me]

- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

- 17. Heck Reaction [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. research.rug.nl [research.rug.nl]

- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 22. jk-sci.com [jk-sci.com]

Application Note: Regioselective Iodination of 1-Isopropyl-5-Methylimidazole

Part 1: Strategic Analysis & Core Directive

Executive Summary

The functionalization of 1-isopropyl-5-methylimidazole is a critical step in the synthesis of polysubstituted imidazole derivatives, often utilized in the development of kinase inhibitors, GPCR ligands, and ionic liquid precursors. Unlike simple imidazoles, the presence of the C-5 methyl group and the N-1 isopropyl moiety dictates a strict regiochemical logic.

This guide provides two distinct, self-validating protocols for iodination, depending on the desired position:

-

C-2 Iodination: Achieved via C-H activation (lithiation) under kinetic control.

-

C-4 Iodination: Achieved via electrophilic aromatic substitution (SEAr) using N-iodosuccinimide (NIS).

Regioselectivity Decision Tree

The following logic flow illustrates the mechanistic divergence required to target the specific carbon atoms on the imidazole ring.

Figure 1: Strategic decision tree for the regioselective iodination of 1-isopropyl-5-methylimidazole.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Iodo-1-isopropyl-5-methylimidazole

Mechanism: C-2 Lithiation / Electrophilic Quench Target Audience: Medicinal Chemists requiring C-2 functionalization for Suzuki/Sonogashira couplings.

1. Reagents & Equipment

| Reagent | Equiv.[1][2][3][4][5] | Role | Grade |

| 1-Isopropyl-5-methylimidazole | 1.0 | Substrate | >98%, dry |

| n-Butyllithium (n-BuLi) | 1.1-1.2 | Base (Lithiation) | 1.6M or 2.5M in Hexanes |

| Iodine ( | 1.2 | Electrophile | Resublimed crystals |

| Tetrahydrofuran (THF) | N/A | Solvent | Anhydrous, inhibitor-free |

| Sodium Thiosulfate ( | N/A | Quench | Sat. Aqueous Solution |

2. Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with

for 15 minutes. -

Solvation: Syringe in anhydrous THF (10 mL per gram of substrate) and the starting imidazole (1.0 eq). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (1.1 eq) dropwise over 10–15 minutes. Maintain internal temperature below -70°C.

-

Incubation: Stir at -78°C for 30–45 minutes to ensure complete lithiation.

-

Electrophile Addition: Dissolve Iodine (

, 1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C.-

Critical: The dark purple color of iodine should fade initially as it reacts.

-

-

Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature (RT) over 1 hour.

-

Quench: Quench the reaction with saturated aqueous

(sodium thiosulfate) until the iodine color dissipates completely (turning from brown/purple to yellow/clear). -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, filter, and concentrate in vacuo.

3. Quality Control (Self-Validation)

-

TLC: Run in 30% EtOAc/Hexanes. The product will be less polar (higher

) than the starting material. -

NMR Check: Disappearance of the singlet at

~7.5-7.8 ppm (C-2 proton). The C-4 proton (

Protocol B: Synthesis of 4-Iodo-1-isopropyl-5-methylimidazole

Mechanism: Electrophilic Aromatic Substitution (SEAr) Target Audience: Process Chemists scaling up intermediates.

1. Reagents & Equipment

| Reagent | Equiv.[1][2][3][4][5] | Role | Grade |

| 1-Isopropyl-5-methylimidazole | 1.0 | Substrate | >98% |

| N-Iodosuccinimide (NIS) | 1.05-1.1 | Iodinating Agent | 95%+ |

| Acetonitrile (ACN) | N/A | Solvent | HPLC Grade |

| DMF (Optional co-solvent) | N/A | Solvent | Anhydrous (if solubility issues) |

2. Step-by-Step Procedure

-

Setup: Equip a round-bottom flask with a stir bar. An inert atmosphere is recommended but not strictly required compared to Method A.

-

Dissolution: Dissolve 1-isopropyl-5-methylimidazole (1.0 eq) in Acetonitrile (0.5 M concentration).

-

Note: If the substrate is not fully soluble, add DMF (10% v/v).

-

-

Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) in a single portion at Room Temperature (20–25°C).

-

Light Sensitivity: Wrap the flask in aluminum foil to prevent radical side reactions or iodine degradation.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS or TLC.

-

Mechanistic Note: The C-5 position is blocked by a methyl group. The C-4 position is the most electron-rich site available for electrophilic attack. C-2 is significantly less nucleophilic in this regime.

-

-

Workup:

-

Purification: Recrystallization from Hexanes/EtOAc or column chromatography (Gradient: 0-50% EtOAc in Hexanes).

3. Quality Control (Self-Validation)

-

LC-MS: Look for [M+H]+ peak at MW + 126 (Mass of Iodine - Mass of H).

-

NMR Check: Disappearance of the singlet at

~6.8 ppm (C-4 proton). The downfield C-2 proton (

Part 3: Analytical Data & Troubleshooting

Expected NMR Signatures

| Regioisomer | C-2 Proton ( | C-4 Proton ( | C-5 Methyl ( | N-Isopropyl Methine |

| Starting Material | ~7.50 (s, 1H) | ~6.75 (s, 1H) | ~2.20 (s, 3H) | ~4.30 (m, 1H) |

| 2-Iodo Product | Absent | ~6.80 (s, 1H) | ~2.25 (s, 3H) | ~4.40 (m, 1H) |

| 4-Iodo Product | ~7.55 (s, 1H) | Absent | ~2.30 (s, 3H) | ~4.30 (m, 1H) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Moisture in THF or n-BuLi degradation. | Titrate n-BuLi before use. Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. |

| Regioisomer Mix (Method B) | Temperature too high or excess NIS. | Keep reaction at RT or 0°C. Use exactly 1.0-1.05 eq of NIS. |

| Poly-iodination | Excess reagents.[5][6] | Monitor reaction strictly by LC-MS. Stop reaction at 95% conversion to avoid di-iodination. |

| Starting Material Recovery | Incomplete lithiation (Method A). | Increase lithiation time to 1 hour. Ensure temp stays <-70°C to prevent anion decomposition. |

Part 4: Safety & Handling

-

n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher nearby.

-

Iodine/NIS: Corrosive and harmful if inhaled. Weigh in a fume hood. Iodine stains can be neutralized with thiosulfate.

-

Waste: All iodine-containing waste must be segregated into halogenated waste streams.

References

-

An Efficient Route to 5-Iodo-1-methylimidazole. ResearchGate. (Demonstrates lithiation logic for N-alkyl imidazoles). Available at: [Link]

-

1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. National Institutes of Health (PMC). (Provides synthesis and characterization data for the 1-alkyl-5-methyl scaffold). Available at: [Link]

-

Regioselective C5-H direct iodination of indoles. Royal Society of Chemistry. (Context for electrophilic iodination mechanisms). Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orgsyn.org [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Novel preparation method of 5-iodine-2-phenyl-1-methyl imidazole - Eureka | Patsnap [eureka.patsnap.com]

- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]

optimizing Knochel-Hauser base reactions with imidazole intermediates

Application Note: Optimizing Knochel-Hauser Base Reactions with Imidazole Intermediates

Executive Summary

The functionalization of imidazole scaffolds is a cornerstone of modern medicinal chemistry, yet it is historically plagued by poor regioselectivity and limited functional group tolerance.[1][2] Traditional lithiation (using

This guide details the application of Knochel-Hauser bases (specifically TMPMgCl[3][4]·LiCl) for the precision metallation of imidazoles.[2][5] By leveraging the synergistic effect of LiCl, researchers can achieve mono-magnesiation at non-cryogenic temperatures (

Mechanistic Insight: The "Turbo" Effect

To optimize these reactions, one must understand why TMPMgCl[1]·LiCl outperforms traditional bases.[1][2]

-

Aggregation Break-up: Standard Grignards and lithium amides form stable aggregates (dimers/tetramers) in THF, reducing their kinetic basicity.[2] The addition of LiCl breaks these aggregates into monomeric species.[1][2]

-

The Active Species: The active base is a monomeric contact ion pair (CIP) where LiCl coordinates to the magnesium species.[1][2][6] This increases the kinetic basicity of the TMP nitrogen while the bulky TMP ligand prevents nucleophilic attack on the imidazole ring (a common side reaction with alkyl-lithiums).[1]

Figure 1: LiCl-mediated de-aggregation of the magnesium amide species, enhancing kinetic basicity.[1]

Preparation and Titration of TMPMgCl[1][2][3][7]·LiCl

While commercially available, fresh preparation often yields superior results for sensitive substrates.[1][2]

Protocol A: Synthesis of TMPMgCl·LiCl (1.0 M in THF)[8]

-

Reagents: Magnesium turnings (1.2 equiv), LiCl (anhydrous, 1.2 equiv), 2,2,6,6-Tetramethylpiperidine (TMPH), 2-Chloropropane.[1][2]

-

Safety: Exothermic reaction.[1][2] Ensure inert atmosphere (

or Ar).

-

Activation: Place Mg turnings and anhydrous LiCl in a Schlenk flask under Argon. Heat with a heat gun under vacuum to dry salts/activate Mg.[1][2] Cool to RT.

-

Solvent: Add dry THF.

-

Grignard Formation: Add

-PrCl (isopropyl chloride) dropwise to generate -

Base Generation: Add TMPH (1.0 equiv) to the

-PrMgCl[2]·LiCl solution. Stir at RT for 24h.[1] Gas evolution (propane) indicates reaction progress.[2]

Protocol B: Titration (Crucial Step)

Never assume the molarity. Titrate before every critical campaign.[1]

-

Method: Benzoic Acid with 4-(phenylazo)diphenylamine indicator.[2][7][8][9]

-

Endpoint: Color change from Orange to Dark Violet .

| Step | Action | Observation |

| 1 | Dissolve 100 mg accurately weighed Benzoic Acid in 2 mL dry THF. | Clear solution. |

| 2 | Add a spatula tip (~2 mg) of 4-(phenylazo)diphenylamine. | Solution turns Orange . |

| 3 | Add TMPMgCl[1]·LiCl dropwise via syringe.[1][7][10] | Solution remains orange.[1][2] |

| 4 | Endpoint: One drop causes persistent color change.[1][2] | Solution turns Dark Violet . |

Calculation:

Regioselective Magnesiation Protocols

Scenario 1: C2-Selective Functionalization (The Standard)

The C2 proton of the imidazole ring is the most acidic (

Workflow:

-

Substrate: 1-Protected Imidazole (e.g., SEM, Boc, or Benzyl protected).[1][2] Note: Unprotected NH imidazoles will simply be deprotonated at the Nitrogen.[1][2]

-

Conditions: 1.1 equiv TMPMgCl·LiCl, THF,

to -

Quench: Electrophile (Aldehydes, Acid Chlorides, Halogens).[1][2]

Scenario 2: C5-Functionalization (The "Switch")

Direct C5 magnesiation is difficult if C2 is open.[2] Two strategies exist:

-

Blocking C2: Use a silyl group (TMS) at C2, magnesiate C5, then remove TMS.[1][2]

-

Directing Groups (Advanced): Use a sulfoxide or ester at N1 or C4 to direct the base.[1][2]

Experimental Protocol (C2-Blocked Route):

-

Step 1 (C2 Protection): Treat 1-SEM-imidazole with TMPMgCl[2]·LiCl (

) followed by TMSCl.[2] Isolate product. -

Step 2 (C5 Magnesiation): Treat 1-SEM-2-TMS-imidazole with TMPMgCl[2]·LiCl at

. -

Step 3 (Functionalization): Add Electrophile (

).[2] -

Step 4 (Deprotection): TBAF or Acid workup removes the C2-TMS.[2]

Figure 2: Decision tree for regioselective magnesiation of imidazoles.

Transmetallation: Accessing Cross-Couplings

Magnesium species are excellent for additions to carbonyls but poor for Palladium-catalyzed cross-couplings (Negishi).[2] You must transmetallate to Zinc.[1][12]

Protocol:

-

Add ZnCl

solution (1.0 M in THF) dropwise at -

Stir for 15 min. The species is now Imidazolyl-Zn-Cl[1][2]·LiCl .[1][2][13]

-

Add Pd catalyst (e.g., 2% Pd(dba)

, 4% S-Phos) and Aryl Iodide.[1][2] Heat to

Troubleshooting & Optimization Matrix